molecular formula C10H10ClN3O3S2 B2725881 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049551-14-5

5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2725881
CAS No.: 1049551-14-5
M. Wt: 319.78
InChI Key: VEBHGRKGHKRBPT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base.

    Attachment of the pyridazinone moiety: This can be done through nucleophilic substitution reactions, where the pyridazinone derivative reacts with the thiophene sulfonamide intermediate.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but might include various substituted thiophene derivatives, sulfoxides, sulfones, and amines.

Scientific Research Applications

5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme. The pyridazinone moiety might interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzene-1-sulfonamide
  • 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-sulfonamide

Uniqueness

The uniqueness of 5-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S2/c11-8-3-4-10(18-8)19(16,17)13-6-7-14-9(15)2-1-5-12-14/h1-5,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBHGRKGHKRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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